(2-Trifluoromethyl-benzenesulfonylamino)-acetic acid
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Overview
Description
(2-Trifluoromethyl-benzenesulfonylamino)-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonylamino moiety, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Trifluoromethyl-benzenesulfonylamino)-acetic acid typically involves the introduction of the trifluoromethyl group into the benzenesulfonylamino structure, followed by the attachment of the acetic acid moiety. One common method involves the reaction of 2-trifluoromethylbenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated purification systems can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Trifluoromethyl-benzenesulfonylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives.
Scientific Research Applications
(2-Trifluoromethyl-benzenesulfonylamino)-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Trifluoromethyl-benzenesulfonylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonylamino moiety can form hydrogen bonds and other interactions with the active site of the target molecule, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
- (2-Trifluoromethyl-benzenesulfonylamino)-propionic acid
- (2-Trifluoromethyl-benzenesulfonylamino)-butyric acid
- (2-Trifluoromethyl-benzenesulfonylamino)-valeric acid
Comparison: Compared to similar compounds, (2-Trifluoromethyl-benzenesulfonylamino)-acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the acetic acid group may enhance the compound’s solubility and bioavailability, making it more suitable for certain applications in medicine and industry.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c10-9(11,12)6-3-1-2-4-7(6)18(16,17)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBGRSZLZBKARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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